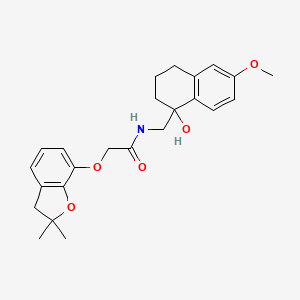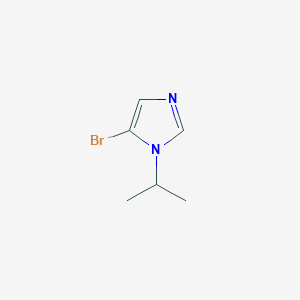
1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MP-10 is a potent inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4), which plays a key role in cell cycle progression and is often overexpressed in cancer cells.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Intermediate Applications
One key application of related urea derivatives involves their role as intermediates in the synthesis of small molecule anticancer drugs. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea has been optimized for high yield, demonstrating the compound's significance in medicinal chemistry and drug development processes (Zhang et al., 2019).
Molecular Recognition and Structural Analysis
Research into heterocyclic ureas reveals their potential in forming multiply hydrogen-bonded complexes, which are important for understanding molecular recognition processes. These studies offer insights into the design and synthesis of novel compounds for potential use in self-assembly and nanotechnology applications (Corbin et al., 2001).
Hydrogen Bonding Dynamics
The study of substituent effects on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation has provided valuable information on the influence of electronic factors on hydrogen bonding strengths and molecular conformations. This research is crucial for the development of more efficient molecular recognition systems and could inform the design of biomimetic materials (Chien et al., 2004).
Antagonist Development for Therapeutic Applications
Compounds structurally similar to "1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea" have been investigated for their role as antagonists in various receptors, indicating potential applications in the development of new therapeutic agents. For example, studies on urea derivatives as alpha(v)beta(3) receptor antagonists have highlighted their potential in treating conditions like osteoporosis (Hutchinson et al., 2003).
Anion Tuning in Hydrogel Formation
Research on urea derivatives also extends to materials science, where the tuning of anions in hydrogels has been explored. This work demonstrates the role of specific urea compounds in adjusting the physical properties of hydrogels, which could have implications for drug delivery systems and soft robotics (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-6-5-9-15(18-12)20-17(23)19-13-10-16(22)21(11-13)14-7-3-2-4-8-14/h2-9,13H,10-11H2,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFOBCPEUSBYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2551811.png)
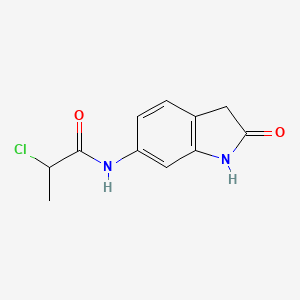
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2551813.png)

![2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2551817.png)
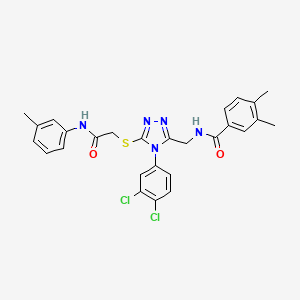
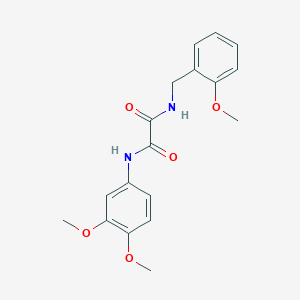
![[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B2551822.png)
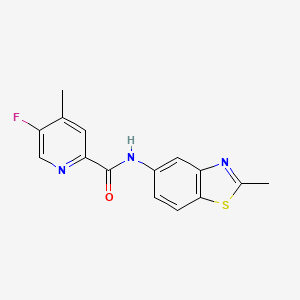

![2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride](/img/structure/B2551825.png)
![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)
